4-Fluoro-2-nitro-1-(pentan-3-yloxy)benzene
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Overview
Description
4-Fluoro-2-nitro-1-(pentan-3-yloxy)benzene is an organic compound with the molecular formula C11H14FNO3 and a molar mass of 227.23 g/mol . This compound is characterized by the presence of a fluorine atom, a nitro group, and a pentan-3-yloxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Scientific Research Applications
4-Fluoro-2-nitro-1-(pentan-3-yloxy)benzene finds applications in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-nitro-1-(pentan-3-yloxy)benzene typically involves the nitration of a fluorinated benzene derivative followed by the introduction of the pentan-3-yloxy group. The nitration process is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-nitro-1-(pentan-3-yloxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride.
Substitution: Sodium amide (NaNH2) or thiolates in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-amino-2-nitro-1-(pentan-3-yloxy)benzene.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-nitro-1-(pentan-3-yloxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties and binding affinity. The pentan-3-yloxy group provides steric hindrance and hydrophobic interactions, affecting the compound’s overall activity and selectivity .
Comparison with Similar Compounds
4-Fluoronitrobenzene: Lacks the pentan-3-yloxy group, making it less hydrophobic and potentially less selective in biological interactions.
2-Fluoro-4-nitrophenol: Contains a hydroxyl group instead of the pentan-3-yloxy group, leading to different chemical reactivity and solubility properties.
4-Fluoro-2-nitroanisole: Features a methoxy group instead of the pentan-3-yloxy group, resulting in different steric and electronic effects.
Uniqueness: 4-Fluoro-2-nitro-1-(pentan-3-yloxy)benzene is unique due to the presence of the pentan-3-yloxy group, which imparts specific steric and hydrophobic characteristics. This makes it a valuable compound for applications requiring selective interactions and specific chemical properties .
Properties
IUPAC Name |
4-fluoro-2-nitro-1-pentan-3-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3/c1-3-9(4-2)16-11-6-5-8(12)7-10(11)13(14)15/h5-7,9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFZQPSLPLOWDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1=C(C=C(C=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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